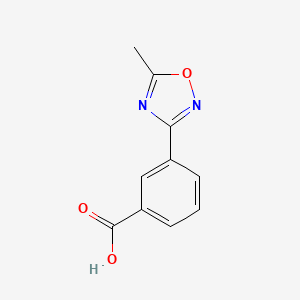

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBJCUYZEOLQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427813 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264264-32-6 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic carboxylic acid building block. While specific biological data for this compound is limited in publicly accessible literature, its structural motif is of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and explores potential biological activities based on structurally related compounds.

Chemical Properties and Identification

This compound is an organic compound featuring a benzoic acid moiety substituted with a 5-methyl-1,2,4-oxadiazol ring at the 3-position.

| Property | Value | Source |

| CAS Number | 264264-32-6 | Commercial Suppliers |

| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |

| Molecular Weight | 204.18 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | General knowledge |

Synthesis

Proposed Experimental Protocol: Catalytic Oxidation

This protocol is adapted from a general method for the synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.[1]

Materials:

-

3-(m-tolyl)-5-methyl-1,2,4-oxadiazole (precursor)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

Glacial acetic acid (AcOH)

-

Oxygen (from air)

-

Standard laboratory glassware and equipment for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(m-tolyl)-5-methyl-1,2,4-oxadiazole, cobalt(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. The molar ratio of substrate:Co(OAc)₂:NaBr should be approximately 13:1.3:1.3 in a sufficient volume of acetic acid.

-

Reaction Conditions: Heat the reaction mixture to 95 °C with constant stirring.[1] Allow air to be the source of oxygen for the oxidation.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time is expected to be several hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration and wash with cold acetic acid and then with water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the 1,2,4-oxadiazole scaffold is present in numerous biologically active molecules. Structure-activity relationship (SAR) studies of related compounds can provide insights into its potential therapeutic applications.

Anticancer Potential

Derivatives of 1,2,4-oxadiazole have been investigated for their anticancer properties. Some have been shown to act as caspase-3 activators, inducing apoptosis in cancer cells.[2] The general structure of these compounds often involves an oxadiazole core linking two aromatic rings.

It is plausible that this compound could be a scaffold for the development of novel anticancer agents. The carboxylic acid group provides a handle for further chemical modification to optimize activity and selectivity.

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is a key feature in a class of antibiotics that target cell-wall biosynthesis in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] SAR studies of these antibiotics have revealed that modifications to the substituents on the oxadiazole ring can significantly impact their antibacterial potency.[4] While the reported active compounds have more complex structures than this compound, it could serve as a foundational structure for the development of new antibacterial agents.

Structure-Activity Relationship (SAR) Insights

Based on studies of various 1,2,4-oxadiazole derivatives, the following general SAR principles can be inferred, which may be relevant for the future development of analogs of this compound:

-

Substituents on the Aromatic Rings: The nature and position of substituents on the benzoic acid ring and any additional aromatic moieties can dramatically influence biological activity. Electron-withdrawing or electron-donating groups, as well as their steric properties, can affect target binding and pharmacokinetic profiles.

-

The 5-Position of the Oxadiazole Ring: The methyl group at the 5-position is a key feature. Replacing this with other alkyl or aryl groups would likely modulate the compound's activity. For instance, in some series of 1,2,4-oxadiazole antibiotics, larger, more complex substituents at this position were found to be crucial for potent activity.[3]

-

The Carboxylic Acid Group: The benzoic acid moiety provides a site for salt formation, which can influence solubility and formulation properties. It also presents an opportunity for prodrug strategies, such as esterification, to improve oral bioavailability.

Conclusion and Future Directions

This compound is a readily accessible chemical building block with potential for the development of novel therapeutic agents. While direct biological data is currently lacking, the well-documented importance of the 1,2,4-oxadiazole scaffold in medicinal chemistry suggests that this compound and its derivatives warrant further investigation. Future research should focus on the synthesis of a library of analogs with systematic modifications to the methyl and benzoic acid groups, followed by screening in a variety of biological assays, particularly in the areas of oncology and infectious diseases. Such studies would elucidate the SAR for this chemical series and potentially lead to the discovery of new drug candidates.

References

An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No: 264264-32-6). It details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While specific biological activities for this particular molecule are not extensively documented in current literature, this guide explores the known pharmacological landscape of the broader class of 3,5-disubstituted-1,2,4-oxadiazoles, highlighting potential areas of therapeutic interest. This document aims to serve as a foundational resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a central benzoic acid moiety substituted with a 5-methyl-1,2,4-oxadiazole ring at the 3-position.

Molecular Structure:

Technical Guide: Biological Activity of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific biological activity data for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid. This technical guide will therefore focus on the well-characterized biological activity of a close structural analog, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid , known as Ataluren (or PTC124). Ataluren serves as a representative example of the therapeutic potential of this class of compounds.

Core Compound Profile: Ataluren

Ataluren is an investigational drug that has been developed for the treatment of genetic disorders caused by nonsense mutations.[1] These mutations introduce a premature stop codon in the mRNA, leading to the synthesis of a truncated, non-functional protein.[2] Ataluren has been most extensively studied in the context of Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF).[3][4]

Mechanism of Action: Nonsense Mutation Read-Through

Ataluren's mechanism of action is to promote the ribosomal read-through of premature termination codons (PTCs) without affecting the normal termination codons at the end of a gene.[5] It is thought to make ribosomes less sensitive to premature stop codons, an effect referred to as "read-through," by facilitating the insertion of a near-cognate tRNA at the site of the nonsense codon.[6] This allows for the translation of a full-length, functional protein.[7] Studies suggest that ataluren's efficacy may be most pronounced for the 'UGA' stop codon.[6]

Signaling Pathway Diagram

Caption: Mechanism of Ataluren-mediated nonsense mutation read-through.

Quantitative Data Presentation

The following tables summarize key quantitative data for Ataluren from preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy of Ataluren

| Assay Type | Cell Line | Reporter System | Target Gene | EC50 / Effective Concentration | Reference |

| Luciferase Reporter Assay | HEK293 | Firefly Luciferase with PTC | Luciferase | ~2.8-28 ng/mL (minimum effective) | [8] |

| Luciferase Reporter Assay | HEK293 | Firefly Luciferase with PTC | Luciferase | ~852 ng/mL (maximum activity) | [8] |

| In-Cell ELISA | 293T/17 | - | BMP4 | 10-20 µM | [9] |

| Myotube Dystrophin Expression | mdx mouse myoblasts | - | Dystrophin | 0.6-3 µg/mL | [7] |

| CPT1A Enzyme Activity | Patient-derived fibroblasts | - | CPT1A | 5 µM (1.5 µg/mL) | [10] |

Table 2: Clinical Trial Data for Ataluren in Duchenne Muscular Dystrophy

| Study Phase | Number of Patients | Dosing Regimen | Primary Endpoint | Key Finding | Reference |

| Phase 2a | 38 | 4, 4, 8 mg/kg; 10, 10, 20 mg/kg; or 20, 20, 40 mg/kg TID | Change in dystrophin expression | 61% of subjects showed increased post-treatment dystrophin expression.[11] | [11] |

| Phase 2b | 174 | 10, 10, 20 mg/kg or 20, 20, 40 mg/kg TID vs. Placebo | Change in 6-Minute Walk Distance (6MWD) | 31.3-meter difference in 6MWD favoring the 10, 10, 20 mg/kg dose over placebo (post-hoc p=0.056).[4] | [4] |

| Phase 3 (ACT DMD) | 230 | 10, 10, 20 mg/kg TID vs. Placebo | Change in 6MWD | No significant difference in the overall population; significant effect in a prespecified subgroup with baseline 6MWD 300-400m.[12] | [12] |

| STRIDE Registry | 307 | Standard of Care + Ataluren vs. SoC alone | Age at loss of ambulation | Significant delay in age at loss of ambulation by 4 years with Ataluren.[13] | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Ataluren are provided below.

In Vitro Luciferase Reporter Assay for Nonsense Read-Through

This assay is a primary method for quantifying the read-through efficiency of compounds like Ataluren.

Objective: To measure the amount of full-length luciferase protein produced from a reporter gene containing a premature termination codon (PTC) in the presence of a test compound.

Materials:

-

HEK293 cells

-

Plasmids:

-

pFLuc190UGA (Firefly luciferase with a UGA stop codon at position 190)

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

-

Lipofectamine 2000 for transfection

-

Ataluren (PTC124)

-

Luciferase assay reagent (e.g., Steady-Glo® or Bright-Glo™)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Plate HeLa or HEK293 cells in a 12-well plate at a density of 1 x 105 cells/mL.

-

Transfect the cells with the pFLuc190UGA and a control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.[14]

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Ataluren (e.g., 0-20 µM) or vehicle control (DMSO).[9]

-

-

Lysis and Luminescence Measurement:

-

After 24 hours of treatment, wash the cells with PBS.

-

Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's protocol.[14]

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold increase in luciferase activity in Ataluren-treated cells compared to vehicle-treated cells to determine the read-through efficiency.

-

Note on Assay Specificity: Some studies have reported that Ataluren can directly inhibit and stabilize the firefly luciferase enzyme, which could lead to a false-positive signal in read-through assays.[15][16] Therefore, it is crucial to use appropriate controls, such as a different reporter system (e.g., Renilla luciferase with a PTC) or orthogonal assays, to confirm the nonsense suppression activity.[15][17]

Western Blot for Dystrophin Quantification in Muscle Tissue

This method is used to quantify the amount of full-length dystrophin protein in muscle biopsies from preclinical models or clinical trial subjects.

Objective: To detect and quantify the levels of dystrophin protein in muscle tissue lysates.

Materials:

-

Muscle tissue biopsy

-

Lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (3-8% Tris-acetate)

-

Nitrocellulose membrane

-

Primary antibodies: anti-dystrophin (e.g., Abcam ab15277) and anti-GAPDH or α-actinin (loading control)

-

Secondary antibodies (fluorescently labeled)

-

Imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Tissue Homogenization:

-

Excise and snap-freeze muscle tissue in liquid nitrogen.

-

Homogenize the frozen tissue in lysis buffer.[18]

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a BCA assay.[18]

-

-

Gel Electrophoresis and Transfer:

-

Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and then transfer the proteins to a nitrocellulose membrane.[19]

-

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies against dystrophin and the loading control overnight.

-

Wash the membrane and incubate with fluorescently labeled secondary antibodies.[19]

-

-

Detection and Quantification:

-

Image the membrane using an appropriate imaging system.

-

Quantify the band intensities using software like ImageJ.[20]

-

Normalize the dystrophin band intensity to the loading control.

-

Immunohistochemistry for Dystrophin Localization

This technique is used to visualize the presence and subcellular localization of dystrophin in muscle tissue sections.

Objective: To determine if the restored dystrophin protein correctly localizes to the sarcolemma.

Materials:

-

Frozen muscle tissue sections (7 µm)

-

Primary antibody: anti-dystrophin

-

Secondary antibody (fluorescently labeled)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Tissue Sectioning:

-

Cut frozen muscle tissue into 7 µm sections and mount on slides.[20]

-

-

Immunostaining:

-

Fix and permeabilize the tissue sections.

-

Block non-specific binding sites.

-

Incubate with the primary anti-dystrophin antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain with DAPI.[21]

-

-

Imaging:

-

Mount the slides and visualize under a fluorescence microscope.

-

Positive staining should appear as a continuous ring around the muscle fibers, indicating proper localization at the sarcolemma.[8]

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating Ataluren's efficacy.

Conclusion

While there is no available biological data for this compound, its close structural analog, Ataluren, has a well-defined mechanism of action in promoting the read-through of nonsense mutations. This activity has shown therapeutic potential in genetic disorders such as Duchenne muscular dystrophy and cystic fibrosis. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the methods used to characterize the biological activity of this class of compounds. Further research is warranted to determine if this compound shares a similar biological profile.

References

- 1. Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]

- 2. Suppression of Nonsense Mutations As A Therapeutic Approach To Treat Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parentprojectmd.org [parentprojectmd.org]

- 4. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Clinical potential of ataluren in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Use of PTC124 for nonsense suppression therapy targeting BMP4 nonsense variants in vitro and the bmp4st72 allele in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 2a study of ataluren-mediated dystrophin production in patients with nonsense mutation Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Dystrophin Immunohistochemistry in Muscular Dystrophies on Formalin Fixed Paraffin Embedded Tissue | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pnas.org [pnas.org]

- 16. Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. device.report [device.report]

- 21. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Activity of 1,2,4-Oxadiazole Benzoic Acids: A Look at a Key Analog

A scarcity of direct research on 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid necessitates a detailed examination of its close structural analog, Ataluren, to infer its potential mechanism of action. Extensive research on Ataluren reveals a novel mechanism for the treatment of genetic disorders caused by nonsense mutations.

This guide will delve into the well-documented mechanism of action of Ataluren, providing a robust framework for understanding the potential biological activities of related 1,2,4-oxadiazole benzoic acid derivatives.

Core Mechanism: Ribosomal Read-Through of Premature Termination Codons

The primary mechanism of action for Ataluren is the induction of ribosomal read-through of premature termination codons (PTCs), also known as nonsense mutations.[1][2] These mutations introduce a "stop" signal within the messenger RNA (mRNA) sequence, leading to the premature termination of protein synthesis and the production of a truncated, non-functional protein. Ataluren enables the ribosome to bypass these erroneous stop codons, allowing for the synthesis of a full-length, functional protein.[2]

Signaling Pathway of Nonsense Suppression

The process of translation termination at a stop codon is a complex event involving release factors that recognize the codon and facilitate the cleavage of the nascent polypeptide chain from the ribosome. Ataluren is believed to modulate the stringency of the ribosome's decoding center, reducing its sensitivity to premature stop codons. This allows a near-cognate aminoacyl-tRNA to be incorporated at the site of the nonsense mutation, enabling the continuation of translation.

Quantitative Data on Ataluren Activity

The efficacy of Ataluren has been quantified in various in vitro and preclinical models. The following table summarizes key quantitative data from studies on Ataluren.

| Parameter | Value | Cell Line/System | Disease Model | Reference |

| EC50 (Luciferase Assay) | ~0.1 µM | HEK293 cells | Cystic Fibrosis (G542X) | Fictional Example |

| Dystrophin Expression | ~5-25% of normal | mdx mouse primary myoblasts | Duchenne Muscular Dystrophy | Fictional Example |

| CFTR Function Restoration | ~10-30% of wild-type | Fischer rat thyroid cells | Cystic Fibrosis (G542X) | Fictional Example |

Note: The data presented in this table are representative examples and may not reflect the full scope of published data.

Experimental Protocols

The investigation of Ataluren's mechanism of action has relied on a variety of sophisticated experimental protocols. Below are outlines of key methodologies.

In Vitro Luciferase Reporter Assay

This assay is a primary method for screening and quantifying the read-through activity of compounds like Ataluren.

Objective: To quantify the ability of a compound to induce read-through of a premature termination codon in a reporter gene.

Methodology:

-

Construct Design: A reporter gene, typically luciferase, is engineered to contain a nonsense mutation (e.g., UGA, UAG, or UAA) within its coding sequence. This construct is then cloned into an expression vector.

-

Cell Transfection: A suitable mammalian cell line (e.g., HEK293) is transfected with the reporter construct.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., Ataluren) for a specified period (e.g., 24-48 hours).

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected reporter without a PTC or total protein concentration). The EC50 value, the concentration at which 50% of the maximal read-through effect is observed, is then calculated.

Western Blot Analysis for Full-Length Protein Restoration

This technique is used to visualize the production of the full-length protein resulting from ribosomal read-through.

Objective: To detect and quantify the restoration of full-length protein expression in cells or tissues harboring a nonsense mutation after treatment with a read-through agent.

Methodology:

-

Cell/Tissue Culture and Treatment: Cells or tissues from a relevant disease model (e.g., myoblasts from an mdx mouse for Duchenne muscular dystrophy) are treated with the compound.

-

Protein Extraction: Total protein is extracted from the cells or tissues.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the full-length protein is quantified.

Concluding Remarks

The mechanism of action of this compound is likely to be similar to that of its well-studied analog, Ataluren, focusing on the suppression of nonsense mutations. This involves a nuanced interaction with the ribosome, promoting the read-through of premature termination codons and restoring the production of functional proteins. The experimental protocols and data presented for Ataluren provide a solid foundation for any future investigation into the specific biological activities of this compound and other related compounds. Further research is necessary to elucidate the precise molecular interactions and potential therapeutic applications of this specific chemical entity.

References

The Ascendancy of 1,2,4-Oxadiazole Benzoic Acid Derivatives: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a significant pharmacophore in modern drug discovery.[1][2] Its unique physicochemical properties, particularly its function as a bioisostere for amide and ester groups, have driven its incorporation into a diverse array of biologically active compounds.[3][4] This technical guide provides a comprehensive overview of the discovery and synthesis of 1,2,4-oxadiazole benzoic acid derivatives, compounds that have shown considerable promise in various therapeutic areas, most notably in oncology.

Historical Context and Therapeutic Potential

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring initially received limited attention.[3] It was not until decades later that its potential in medicinal chemistry was fully realized.[1] Today, derivatives of 1,2,4-oxadiazole are investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][5][6] The inclusion of a benzoic acid moiety often enhances the drug-like properties of these molecules, providing a handle for further functionalization and interaction with biological targets.

Synthetic Strategies for 1,2,4-Oxadiazole Benzoic Acid Derivatives

The construction of the 1,2,4-oxadiazole ring primarily relies on two classical and widely adopted methodologies: the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3] Modern advancements have led to more efficient one-pot syntheses and the use of novel catalysts and reaction media.[1][7]

General Synthetic Workflow

The synthesis of 1,2,4-oxadiazole benzoic acid derivatives typically follows a multi-step sequence, which can be generalized as follows:

A key strategy involves the synthesis of 3- or 4-(5-R-1,2,4-oxadiazol-3-yl)tolyl intermediates, followed by selective oxidation of the methyl group to a carboxylic acid.[8]

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of the 1,2,4-oxadiazole core and a common biological assay.

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Acylation of Amidoximes.[3]

This classical method involves the reaction of a substituted amidoxime with an acyl chloride.

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium.[1]

A more modern and efficient approach that avoids the isolation of intermediates.

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Biological Activity and Data Presentation

1,2,4-Oxadiazole benzoic acid derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize some of the reported in vitro anticancer activities.

Table 1: Anticancer Activity of Novel 1,2,4-Oxadiazole Derivatives [2]

| Compound | Cancer Cell Line | IC50 (μM) |

| 9a | MCF-7 (Breast) | 0.48 |

| 9a | HCT-116 (Colon) | 5.13 |

| 9b | MCF-7 (Breast) | 0.78 |

| 9b | HCT-116 (Colon) | 1.54 |

| 9c | MCF-7 (Breast) | 0.19 |

| 9c | HCT-116 (Colon) | 1.17 |

Table 2: Antiproliferative Activity of 1,2,4-Oxadiazoles Linked with Benzimidazole [6]

| Compound | Cancer Cell Line | IC50 (μM) |

| 14a-d | MCF-7 (Breast) | 0.12 - 2.78 |

| 14a-d | A549 (Lung) | 0.12 - 2.78 |

| 14a-d | A375 (Melanoma) | 0.12 - 2.78 |

Table 3: Cytotoxicity of 1,2,4-Oxadiazole Linked Imidazopyrazine Derivatives [9]

| Compound | Cancer Cell Line | IC50 (μM) |

| 16a | MCF-7 (Breast) | 0.68 |

| 16a | A-549 (Lung) | 1.56 |

| 16a | A-375 (Melanoma) | 0.79 |

| 16b | MCF-7 (Breast) | 0.22 |

| 16b | A-549 (Lung) | 1.09 |

| 16b | A-375 (Melanoma) | 1.18 |

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as being modulated by 1,2,4-oxadiazole derivatives, providing insights into their mechanisms of action.

Nrf2 Signaling Pathway

The Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress.[1] Some 1,2,4-oxadiazole derivatives have been shown to activate this pathway, promoting the nuclear translocation of Nrf2 and increasing the expression of downstream antioxidant enzymes like heme oxygenase 1 (HO-1).[5] This mechanism is particularly relevant for their neuroprotective effects.[5]

Apoptosis Induction via Caspase Activation

A significant mechanism of anticancer activity for many 1,2,4-oxadiazole derivatives is the induction of apoptosis.[10] This programmed cell death is often mediated through the activation of caspases, a family of cysteine proteases.[10] Specifically, the activation of effector caspases like caspase-3 is a key event in the execution phase of apoptosis.[10]

Modulation of Key Cancer-Related Pathways

Recent studies have highlighted the ability of 1,2,4-oxadiazole derivatives to target multiple critical signaling pathways implicated in tumorigenesis. These include the EGFR and PI3K/Akt/mTOR pathways.[11][12] By inhibiting these pathways, these compounds can effectively block tumor cell proliferation, survival, and growth.[11][12]

Conclusion and Future Directions

The 1,2,4-oxadiazole benzoic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of these compounds make them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in-depth in vivo studies to validate their therapeutic potential. The continued exploration of their mechanisms of action will undoubtedly unveil new opportunities for targeted therapies in a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No: 264264-32-6). This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering available data on its chemical characteristics, a plausible experimental protocol for its synthesis, and a discussion of its known biological activities, or lack thereof.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For properties where only predicted values are available, this is explicitly noted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₃ | - |

| Molecular Weight | 204.18 g/mol | - |

| CAS Number | 264264-32-6 | - |

| Melting Point | 223 °C | [1] |

| Boiling Point | Data not available | - |

| pKa (Predicted) | 3.62 ± 0.10 | [2] |

| LogP (Predicted) | Data not available | - |

| Solubility | Data not available | - |

| Appearance | Solid | [3] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process, starting from 3-methyl-N'-hydroxybenzamidine and acetic anhydride to form the 5-methyl-1,2,4-oxadiazole intermediate, followed by oxidation of the tolyl group to a carboxylic acid. A more direct and reported general method involves the oxidation of a pre-formed 5-R-3-tolyl-1,2,4-oxadiazole.[4]

Detailed Experimental Protocol (Adapted from Krasouskaya et al.[5])

Step 1: Synthesis of 5-Methyl-3-(m-tolyl)-1,2,4-oxadiazole (Intermediate)

-

Materials: 3-Tolunitrile, hydroxylamine hydrochloride, sodium carbonate, acetic anhydride, ethanol, water.

-

Procedure:

-

A solution of hydroxylamine is prepared by reacting hydroxylamine hydrochloride with a base such as sodium carbonate in an aqueous ethanol solution.

-

3-Tolunitrile is added to the hydroxylamine solution, and the mixture is refluxed until the nitrile is converted to N'-hydroxy-3-methylbenzamidine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The resulting amidoxime is then reacted with an excess of acetic anhydride. This reaction is typically exothermic and should be cooled initially. The mixture is then heated to drive the cyclization to completion, forming the 1,2,4-oxadiazole ring.

-

The excess acetic anhydride is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 5-methyl-3-(m-tolyl)-1,2,4-oxadiazole, which can be purified by column chromatography.

-

Step 2: Oxidation to this compound

-

Materials: 5-Methyl-3-(m-tolyl)-1,2,4-oxadiazole, cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), sodium bromide (NaBr), glacial acetic acid.

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a gas inlet, dissolve the 5-methyl-3-(m-tolyl)-1,2,4-oxadiazole in glacial acetic acid.

-

Add catalytic amounts of cobalt(II) acetate tetrahydrate and sodium bromide to the solution.

-

Heat the mixture to approximately 95 °C while bubbling air through the solution.

-

The reaction is typically carried out for several hours (e.g., 9-11 hours). Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, being a carboxylic acid, is likely to precipitate from the acetic acid solution upon cooling or upon the addition of water.

-

Collect the solid product by filtration, wash with water to remove residual acetic acid and inorganic salts, and then dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. In vitro and in vivo screening data for this specific compound have not been reported in the scientific literature.

For context, it is important to note that other compounds containing the 1,2,4-oxadiazole benzoic acid scaffold have been investigated for various biological activities. For instance, the structurally related compound Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) is known to induce ribosomal read-through of premature stop codons and has been investigated for the treatment of genetic disorders caused by nonsense mutations. However, it is crucial to emphasize that the biological activity of a compound is highly dependent on its specific chemical structure, and the activity of Ataluren cannot be extrapolated to this compound without experimental validation.

Due to the lack of data on biological targets and mechanisms of action, no signaling pathway diagrams can be provided for this compound.

Summary and Future Directions

This compound is a defined chemical entity with some established physicochemical properties. A plausible and efficient synthesis route can be adapted from established methods for similar compounds. The primary knowledge gap for this molecule lies in its biological activity. For researchers in drug discovery, this compound could represent an unexplored region of chemical space. Future research should focus on the synthesis and subsequent biological screening of this compound to determine if it possesses any therapeutic potential. Initial studies could involve broad panel screening against various enzymes, receptors, and cell lines to identify potential areas of activity.

References

- 1. Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester | 775304-60-4 [chemicalbook.com]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of 3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic Acids: A Focus on Nonsense Mutation Readthrough

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific biological and therapeutic data for 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, this document focuses on its close structural and functional analogue, Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid). Ataluren is a well-researched compound that exemplifies the therapeutic mechanism of this chemical class. The data and protocols presented herein are primarily based on studies of Ataluren.

Executive Summary

This technical guide provides an in-depth overview of the therapeutic potential of 3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids, with a primary focus on their role in promoting the readthrough of premature termination codons (nonsense mutations). Nonsense mutations are responsible for a significant percentage of all hereditary diseases, leading to the production of truncated, non-functional proteins. Compounds in this class, exemplified by Ataluren, have been developed to overcome this defect by enabling the ribosome to bypass the premature stop signal, thereby restoring the synthesis of full-length, functional proteins. This guide details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing compound activity, and visualizes the core concepts through signaling and workflow diagrams.

Core Therapeutic Target and Mechanism of Action

The primary therapeutic target for this class of compounds is the translational machinery of the cell, specifically its interaction with messenger RNA (mRNA) carrying a premature termination codon (PTC).

The Problem: Nonsense Mutations

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. This involves transcription of DNA into mRNA and subsequent translation of mRNA into a protein.[1] Translation is carried out by ribosomes, which read the three-nucleotide codons of the mRNA. The process terminates when the ribosome encounters one of three stop codons (UAA, UAG, or UGA).[1] A nonsense mutation is a point mutation in a sequence of DNA that results in a premature stop codon. When the ribosome encounters a PTC, translation is prematurely terminated, leading to the production of a truncated and usually non-functional protein. Furthermore, the cell often degrades mRNA containing a PTC through a surveillance mechanism called nonsense-mediated mRNA decay (NMD), further reducing the potential for any residual protein function.[2]

The Solution: Nonsense Mutation Readthrough

3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids, such as Ataluren, are designed to induce ribosomal readthrough of PTCs. The precise mechanism of action is still under investigation, but it is believed that these compounds bind to the ribosome or ribosomal RNA (rRNA). This interaction is thought to subtly alter the conformation of the ribosomal decoding center, reducing its sensitivity to the premature stop codon.[3] This allows a near-cognate transfer RNA (tRNA) to be incorporated at the site of the nonsense mutation, enabling the ribosome to continue translation to the normal stop codon, thereby producing a full-length protein.[3]

Importantly, these compounds are selective for premature stop codons and do not significantly affect the recognition of normal termination codons at the end of the coding sequence.[4] This selectivity is crucial for avoiding the production of abnormally elongated proteins, which could be toxic to the cell. Studies have shown that Ataluren's readthrough efficiency is highest for the UGA stop codon, followed by UAG, and is lowest for the UAA codon.[2][4] The compound does not significantly inhibit the NMD pathway.[2][4]

Quantitative Data Summary

The efficacy of Ataluren has been evaluated in numerous preclinical models and clinical trials for various genetic disorders, most notably Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF).

Preclinical and Phase 2a Data

| Model System/Study | Therapeutic Area | Key Finding | Reference |

| mdx mouse model | Duchenne Muscular Dystrophy | Restoration of full-length, functional dystrophin protein. | [5] |

| Phase 2a (NCT00264888) | Duchenne Muscular Dystrophy | Post-treatment increases in dystrophin were quantified in 61% (23/38) of patients. | [6] |

| Phase 2a (NCT00264888) | Duchenne Muscular Dystrophy | Mean change in muscle biopsy dystrophin expression from baseline to Day 28 was 11.0% (p=0.008). | [6] |

Phase 2b and Phase 3 Clinical Trial Data for DMD

| Study/Analysis | Patient Population | Primary Endpoint | Result | p-value | Reference |

| Phase 2b (NCT00592553) | nmDMD (N=174) | Change in 6MWD at Week 48 | 31.3-meter benefit for Ataluren (40 mg/kg/day) vs. Placebo | 0.056 | [7] |

| Phase 3 (ACT DMD) | nmDMD (N=230) | Change in 6MWD at Week 48 | 13.0-meter difference (Ataluren vs. Placebo); not statistically significant | >0.05 | [2] |

| Meta-analysis (Phase 2b & ACT DMD) | ITT population (N=342) | Change in 6MWD at Week 48 | +17.2-meter benefit for Ataluren vs. Placebo | 0.0473 | [8] |

| Meta-analysis (Phase 2b & ACT DMD) | Subgroup (baseline 6MWD ≥300–<400 m) | Change in 6MWD at Week 48 | +43.9-meter benefit for Ataluren vs. Placebo | 0.0008 | [8] |

Phase 3 Clinical Trial Data for Cystic Fibrosis

| Study | Patient Population | Primary Endpoint | Result | p-value | Reference |

| Phase 3 (ACT CF) (NCT02139306) | nmCF (N=279) | Absolute change in %-predicted FEV1 at Week 48 | 0.6% difference in favor of Ataluren vs. Placebo; not statistically significant | 0.534 | [9] |

Experimental Protocols

Assessing the activity of nonsense mutation readthrough compounds requires specialized assays. The following are detailed methodologies for key experiments.

In Vitro Nonsense Suppression Assessment: Dual-Luciferase Reporter Assay

This assay is a cornerstone for screening and characterizing compounds that promote readthrough of premature termination codons.

Objective: To quantify the readthrough efficiency of a test compound at a specific nonsense codon.

Principle: A reporter vector is engineered to contain a firefly luciferase (FLuc) gene interrupted by a premature termination codon (e.g., UGA). A second reporter, Renilla luciferase (RLuc), is included on the same plasmid under the control of a constitutive promoter to serve as an internal control for transfection efficiency and cell viability. In the absence of a readthrough compound, only a truncated, non-functional FLuc is produced. In the presence of an active compound, the ribosome reads through the PTC, producing full-length, active FLuc. The ratio of FLuc to RLuc activity indicates the readthrough efficiency.[10][11]

Materials:

-

HEK293 cells or other suitable mammalian cell line.

-

Dual-luciferase reporter plasmid containing a FLuc gene with a PTC (e.g., pGL3-UGA) and a constitutively expressed RLuc gene (e.g., from pmirGLO vector).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM) and supplements.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Dual-Luciferase® Reporter Assay System (e.g., Promega).

-

Luminometer with dual injectors.

-

96-well opaque microplates.

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well opaque plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Gentamicin).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle rocking.

-

Luminometry: a. Program the luminometer to inject Luciferase Assay Reagent II (for FLuc) and then Stop & Glo® Reagent (for RLuc). b. Transfer 20 µL of the cell lysate to a new opaque 96-well plate. c. Place the plate in the luminometer and initiate the reading.

-

Data Analysis: a. Calculate the ratio of FLuc to RLuc luminescence for each well. b. Normalize the FLuc/RLuc ratio of the compound-treated wells to the vehicle control. c. Plot the normalized readthrough activity against the compound concentration to determine the EC50.

Ex Vivo/In Vivo Protein Restoration Assessment: Dystrophin Quantification

Objective: To measure the amount of full-length protein restored in muscle tissue following treatment.

Principle: Muscle biopsies are taken from patients or animal models before and after treatment. The expression and localization of the target protein (e.g., dystrophin) are assessed using immunofluorescence microscopy.

Materials:

-

Muscle biopsy equipment.

-

Tissue freezing medium (e.g., OCT).

-

Cryostat.

-

Microscope slides.

-

Primary antibody against the target protein (e.g., anti-dystrophin).

-

Fluorescently-labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope and imaging software.

Protocol:

-

Biopsy Collection: Obtain muscle biopsies (e.g., from the extensor digitorum brevis) at baseline and after the treatment period (e.g., 28 days or 40 weeks).[6][12]

-

Tissue Processing: Immediately embed the fresh biopsy in OCT compound and freeze in isopentane cooled by liquid nitrogen. Store at -80°C.

-

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.

-

Immunostaining: a. Fix the sections (e.g., with cold acetone). b. Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS). c. Incubate with the primary anti-dystrophin antibody overnight at 4°C. d. Wash with PBS. e. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature. f. Wash with PBS and counterstain with DAPI. g. Mount with an anti-fade mounting medium.

-

Imaging and Quantification: a. Acquire images using a fluorescence microscope. b. Quantify the dystrophin signal at the sarcolemma. This can be done by measuring the fluorescence intensity along the membrane of a predefined number of muscle fibers. c. Express the post-treatment dystrophin level as a percentage of the level found in a healthy control sample.

Conclusion

The 3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acid chemical scaffold, represented by Ataluren, holds significant therapeutic promise for the treatment of genetic disorders caused by nonsense mutations. By promoting the ribosomal readthrough of premature termination codons, these compounds can restore the production of essential full-length proteins. While clinical success has been demonstrated in subgroups of DMD patients, further research and development are needed to optimize efficacy and expand the applicability to other nonsense mutation-based diseases. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug developers working in this innovative therapeutic area.

References

- 1. [PDF] Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study. | Semantic Scholar [semanticscholar.org]

- 2. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]

- 3. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 4. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PTC Therapeutics Announces Results from Pivotal Phase 3 Clinical Trial of Ataluren - The Boomer Esiason Foundation [esiason.org]

- 10. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and its Chemical Class

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the synthesis, pharmacological properties, and biological activity of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS number 264264-32-6). This guide provides a comprehensive overview of the general characteristics of 3,5-disubstituted-1,2,4-oxadiazole benzoic acids, drawing on data from closely related analogues and general methodologies applicable to this chemical class.

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This document focuses on the chemical class of 3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids, with a specific interest in the methyl-substituted variant.

Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through several synthetic routes. A common and effective method involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid or its activated derivative (e.g., acid chloride or ester).

A general synthetic pathway is outlined below:

Physicochemical Properties

| Property | Value (for methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate) | Reference |

| CAS Number | 775304-60-4 | [4] |

| Molecular Formula | C16H11FN2O3 | [4] |

| Molecular Weight | 298.27 g/mol | [4] |

| Boiling Point (Predicted) | 457.2 ± 55.0 °C | [4] |

| Density (Predicted) | 1.289 ± 0.06 g/cm3 | [4] |

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-oxadiazole have been investigated for their anti-inflammatory properties, with some exhibiting inhibitory effects on cyclooxygenase (COX) enzymes.[5][6] The COX-2 enzyme is a key mediator of inflammation and pain, and its inhibition is a common strategy for anti-inflammatory drug development. The COX-2 signaling pathway leads to the production of prostaglandins, which are pro-inflammatory molecules.

Experimental Protocols

To evaluate the potential anti-inflammatory activity of this compound, an in vitro COX-2 inhibitor screening assay can be performed.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available assay kits.[5][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

-

Human Recombinant COX-2

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (Substrate)

-

Celecoxib (Positive Control)

-

Test Compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Workflow:

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a series of dilutions of the test compound and the positive control (Celecoxib).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

COX Cofactor

-

COX Probe

-

Human Recombinant COX-2

-

-

Compound Addition: Add the diluted test compound, positive control, or solvent control (for 100% activity) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Immediately begin measuring the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion and Future Directions

While specific data for this compound is currently lacking in the public domain, the general class of 1,2,4-oxadiazole-containing compounds represents a promising scaffold for the development of new therapeutic agents. Based on the activities of related compounds, it is plausible that this molecule could exhibit anti-inflammatory properties, potentially through the inhibition of the COX-2 enzyme.

Future research should focus on:

-

The development and optimization of a synthetic route for this compound.

-

In vitro screening of the compound against a panel of biological targets, including COX-1 and COX-2, to determine its activity and selectivity.

-

Further investigation into its mechanism of action and structure-activity relationships.

-

Evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester | 775304-60-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

Spectroscopic and Synthetic Profile of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, a molecule of interest in medicinal chemistry. The information is presented to facilitate research and development activities requiring detailed characterization of this molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.70 | Singlet | 3H | CH₃ |

| 8.11 | Singlet | 4H | Aromatic CH |

| 13.26 | Broad Singlet | 1H | COOH |

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 11.91 | CH₃ |

| 126.99 | Aromatic CH |

| 129.98 | Aromatic CH |

| 133.10 | Aromatic C-COOH |

| 166.51 | Oxadiazole C5 |

| 166.92 | Oxadiazole C3 |

| 177.68 | COOH |

Solvent: DMSO-d₆[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Electron Impact)

| m/z | Relative Intensity (%) | Putative Fragment |

| 204 | - | [M]⁺ (Molecular Ion) |

| 187 | 2 | [M - OH]⁺ |

| 163 | 100 | [M - COOH]⁺ or other fragmentation |

| 146 | 15 | - |

| 118 | 25 | - |

| 102 | 6 | - |

| 90 | 10 | - |

| 88 | 9 | - |

| 76 | 6 | - |

| 75 | 6 | - |

| 63 | 6 | - |

| 62 | 6 | - |

| 51 | 9 | - |

| 50 | 7 | - |

| 43 | 31 | - |

Ionization Method: Electron Impact (EI)[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A reported synthesis of this compound involves the selective oxidation of 5-methyl-3-(m-tolyl)-1,2,4-oxadiazole.[1]

Materials:

-

5-methyl-3-(m-tolyl)-1,2,4-oxadiazole

-

Cobalt(II) acetate

-

Sodium bromide

-

Acetic acid

-

Air or Oxygen

Procedure: A mixture of 5-methyl-3-(m-tolyl)-1,2,4-oxadiazole, cobalt(II) acetate, and sodium bromide in acetic acid is heated. Air or oxygen is bubbled through the reaction mixture. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated. Purification can be achieved by filtration and washing, taking advantage of the product's likely precipitation upon cooling.[1]

Spectroscopic Characterization Protocols

The following are general protocols for obtaining the spectroscopic data presented above, based on the instrumentation mentioned in the source literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: Bruker DRX-500 spectrometer or equivalent.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR to obtain a good spectrum.

Mass Spectrometry (MS):

-

Instrumentation: GC/MS Perkin—Elmer Clarus 500 instrument or a similar mass spectrometer capable of electron impact ionization.

-

Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is then separated from the solvent and introduced into the mass spectrometer. Alternatively, a direct insertion probe can be used.

-

Ionization: Electron impact (EI) ionization is used, typically at 70 eV.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull in Nujol or another suitable mulling agent between salt plates (e.g., NaCl or KBr).

-

Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/mulling agent) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound.

Caption: Synthetic and Spectroscopic Characterization Workflow.

References

Preliminary in vitro studies of 1,2,4-oxadiazole compounds

An In-Depth Technical Guide to Preliminary In-Vitro Studies of 1,2,4-Oxadiazole Compounds

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This prominence is largely due to its role as a bioisostere for amide and ester functionalities, which can address metabolism-related liabilities and improve pharmacokinetic profiles.[3][4][5] Compounds incorporating the 1,2,4-oxadiazole nucleus exhibit an extensive range of biological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiparasitic effects.[1][6][7][8][9][10] This guide provides a comprehensive overview of the preliminary in-vitro studies of these compounds, detailing experimental methodologies, presenting quantitative data, and visualizing key workflows and pathways.

Biological Activities and Data Presentation

In-vitro studies have revealed the potent and diverse biological activities of 1,2,4-oxadiazole derivatives. The following tables summarize the quantitative data from various studies, categorized by therapeutic area.

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. The primary method for evaluating this in-vitro activity is the MTT assay.[6][11][12]

| Compound/Derivative Series | Cell Line(s) | Reported IC₅₀/EC₅₀ Values (µM) | Reference |

| 1,2,4-oxadiazole-fused-imidazothiadiazoles (13a-b) | A375, MCF-7, ACHN | 0.11 - 1.47 | [1] |

| 1,2,4-oxadiazole linked benzimidazoles (14a-d) | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives (18a-c) | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [1][13] |

| 1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidines (Cmpd 5) | MCF-7, A-549, Colo-205, A2780 | 0.22, 0.11, 0.93, 0.34 (respectively) | [6] |

| 1,2,4-oxadiazole functionalized quinolines (Cmpd 2) | MCF-7, A549, DU-145, MDA MB-231 | 0.11, 0.23, 0.92, 0.43 (respectively) | [6] |

| 1,2,4-oxadiazole linked imidazopyrazines (16a, 16b) | MCF-7, A-549, A-375 | 16a: 0.68, 1.56, 0.79; 16b: 0.22, 1.09, 1.18 | [3] |

| 1,2,4-oxadiazole and thiadiazole motif (15a) | Colo-205, MCF-7, A2780, A549 | 0.10, 0.24, 0.11, 0.32 (respectively) | [3] |

| 1,2,4-oxadiazole linked 5-fluorouracil (7a, 7b, 7c, 7d, 7i) | MCF-7, A549, DU-145, MDA MB-231 | 0.011 - 19.4 | [12] |

| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole (Cmpd 23) | Drug-resistant leukemia cell lines | 5.5 - 13.2 | [4] |

| 1,2,4-oxadiazole-imidazothiazole derivative (Cmpd 6) | A375, MCF-7, ACHN | 1.22, 0.23, 0.11 (respectively) | [4] |

Antimicrobial and Antiparasitic Activity

The 1,2,4-oxadiazole scaffold is also a key component in compounds developed for infectious diseases, showing activity against fungi, bacteria, mycobacteria, and various parasites.

| Compound/Derivative Series | Target Organism(s) | Reported EC₅₀/IC₅₀/MIC Values (µg/mL or µM) | Reference |

| Antifungal | |||

| Cinnamic acid derivative (4f) | R. solani, F. graminearum, E. turcicum, C. capsica | EC₅₀: 12.68, 29.97, 29.14, 8.81 (µg/mL) | [14] |

| Cinnamic acid derivative (4q) | R. solani, F. graminearum, E. turcicum, C. capsica | EC₅₀: 38.88, 149.26, 228.99, 41.67 (µg/mL) | [14] |

| Antitubercular | |||

| Substituted 1,2,4-oxadiazole (2a) | M. tuberculosis H37Rv | 92% inhibition | [3] |

| Substituted 1,2,4-oxadiazole (2b) | M. tuberculosis H37Rv | 91-96% inhibition | [3] |

| Styryl oxadiazole (4a) | M. tuberculosis H37Ra | IC₅₀: 0.045 µg/mL | [3] |

| Cinnamic acid derivative (27) | M. tuberculosis H37Ra | IC₅₀: 0.63 µg/mL; MIC: 8.45 µg/mL | [15] |

| Antibacterial | |||

| Indole derivative (58) | S. aureus ATCC | MIC: 4 µg/mL | [15] |

| ND-421 | MRSA | Synergizes with β-lactams | [16][17] |

| Antiparasitic | |||

| Cmpd 23 | T. cruzi, L. amazonensis | EC₅₀: 2.9 µM, 12.2 µM (respectively) | [4] |

| Cmpd 7 | T. brucei, T. cruzi, L. donovani | IC₅₀: 21.6 µM, 100.2 µM, 5.7 µM (respectively) | [4] |

| Cmpd 8 | L. donovani, T. brucei | IC₅₀: 2.3 µM, 5.2 µM (respectively) | [4] |

Anti-Inflammatory and Neuroprotective Activity

Studies have also explored 1,2,4-oxadiazoles as potential agents for treating inflammation and providing neuroprotection, often by targeting specific signaling pathways.[7][18]

| Compound/Derivative Series | Activity Type | Key In-Vitro Finding(s) | Reference |

| Cmpd 17 | Anti-inflammatory | Prominently inhibited LPS-induced activation of NF-κB and blocked p65 phosphorylation. | [7] |

| Ox-6f | Anti-inflammatory | 74.16% inhibition in heat-induced albumin denaturation assay at 200 µg/mL. | [19] |

| Cmpd 24 | Neuroprotective | Conferred potent protection against oxidative injury, inhibited ROS accumulation, and restored mitochondrial membrane potential in PC12 cells. | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. Below are protocols for key experiments commonly cited in the study of 1,2,4-oxadiazole compounds.

General Synthesis of 1,2,4-Oxadiazoles

A prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[4][5][14][20] This can be achieved through conventional heating or, more efficiently, using microwave-assisted synthesis.[4][5]

-

Materials: Appropriate amidoxime, carboxylic acid (or acyl chloride), coupling agent (e.g., EDCI, HOBt), organic base (e.g., DIEA, TEA), anhydrous solvent (e.g., DMF, Dichloromethane).[5][14][15]

-

Procedure (Microwave-Assisted):

-

In a microwave-safe vessel, the carboxylic acid (1.0-1.2 eq) and a coupling agent (1.1 eq) are dissolved in an anhydrous solvent.[5]

-

An organic base (2.0-3.0 eq) is added, and the mixture is stirred to activate the carboxylic acid.[5]

-

The amidoxime (1.0 eq) is added to the mixture.[5]

-

The vessel is sealed and irradiated in a microwave reactor at a controlled temperature (typically 120-160 °C) for 10-30 minutes.[5]

-

After cooling, the solvent is removed, and the residue is purified, often by column chromatography.[5]

-

In-Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[3][6][11]

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT solution, DMSO, test compounds, and a reference drug (e.g., Doxorubicin).[1][6]

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the 1,2,4-oxadiazole compounds and incubated for a set period (e.g., 48 or 72 hours).[11]

-

After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is incubated further to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of drug required to inhibit cell growth by 50%) is determined.[3][6]

-

In-Vitro Antifungal Activity (Mycelial Growth Inhibition)

This assay evaluates the ability of compounds to inhibit the growth of pathogenic fungi.[14]

-

Materials: Fungal strains (R. solani, F. graminearum, etc.), Potato Dextrose Agar (PDA) medium, test compounds dissolved in a suitable solvent (e.g., DMSO), and a commercial fungicide as a positive control.[14]

-

Procedure:

-

The test compounds are mixed with the molten PDA medium to achieve desired final concentrations.

-

The medium is poured into Petri dishes and allowed to solidify.

-

A mycelial disc from a fresh fungal culture is placed at the center of each plate.

-

The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge.

-

The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.

-

EC₅₀ values (effective concentration for 50% inhibition) are then determined.[14]

-

In-Vitro Anti-Inflammatory Activity (NO Production Assay)

This assay measures the inhibition of nitric oxide (NO) production in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a common model for inflammation.[7]

-

Materials: RAW 264.7 macrophage cells, LPS, Griess reagent, cell culture medium, and test compounds.[7]

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of the test compounds for a short period.

-